![molecular formula C18H26N6O2 B5556876 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)
N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is structurally related to a class of chemicals that include pyrazolo[3,4-d]pyrimidines, known for their biological activities. These compounds are of significant interest in medicinal chemistry for their potential as therapeutic agents due to their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves the design and optimization of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors, targeting key enzymes or receptors. The synthesis often involves multi-step chemical reactions, starting from readily available precursors and employing methods like parallel synthetic chemistry and structure-based drug design (SBDD) (Verhoest et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography and NMR spectroscopy, revealing details about their conformation and intramolecular interactions. These analyses help in understanding the compound's potential binding mechanisms and stability (Biswas et al., 1995).
Chemical Reactions and Properties
Related compounds have shown to participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. These reactions are essential for modifying the compound to enhance its biological activity or pharmacokinetic properties (Kamiński et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of similar compounds are crucial for their development into therapeutic agents. These properties are often optimized during the synthesis process to ensure the compounds' efficacy and safety (Wang & He, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation : A study by Farag et al. (2009) highlights the synthesis of new derivatives incorporating the pyrimidine ring, showing moderate antimicrobial activity. This research underscores the molecule's utility as a precursor in creating compounds with potential biological applications, particularly in combating microbial infections Farag, A., Kheder, N. A., & Mabkhot, Y. (2009).
Anti-hyperglycemic Evaluation : Moustafa et al. (2021) conducted an evaluation of novel carboximidamides derived from cyanamides linked with the pyrimidine moiety for their anti-hyperglycemic effects. This study demonstrates the molecule's potential in generating new treatments for diabetes, highlighting its significance in medicinal chemistry Moustafa, A., Ahmed, W. W., Khodairy, A., Mabied, A., Moustafa, A., & El-Sayed, M. (2021).
Anticonvulsant Activity : Kamiński et al. (2015) describe the synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showcasing broad-spectrum anticonvulsant activity. This research indicates the molecule's versatility in developing new antiepileptic drugs Kamiński, K., Zagaja, M., Łuszczki, J., Rapacz, A., Andres-Mach, M., Latacz, G., & Kieć‐Kononowicz, K. (2015).
Anticancer Potential : Aziz et al. (2021) report on the design, synthesis, biological evaluation, and molecular docking studies of novel 1H-3-Indolyl derivatives as significant antioxidants, with potential implications in cancer treatment. The molecule's role in this context is pivotal for identifying new therapeutic agents against oxidative stress-related diseases Aziz, M. A., Shehab, W. S., Al-karmalawy, A., El-Farargy, A. F., & Abdellattif, M. (2021).
Eigenschaften
IUPAC Name |
N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-13-16(14(2)23(3)22-13)4-5-18(25)19-11-15-10-17(21-12-20-15)24-6-8-26-9-7-24/h10,12H,4-9,11H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCCVJBDYYIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.